1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate
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Overview
Description
Fmoc-Asp(Obzl)-Opfp, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester, is a compound widely used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a benzyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(Obzl)-Opfp typically involves the protection of the amino group of aspartic acid with an Fmoc group, followed by esterification of the carboxyl group with a benzyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl ester is formed by reacting the protected aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of Fmoc-Asp(Obzl)-Opfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(Obzl)-Opfp undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; hydrogenation over Pd/C or TFMSA for benzyl ester cleavage.
Major Products Formed
Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.
Coupling: Peptides with extended chains incorporating the aspartic acid residue.
Scientific Research Applications
Chemistry
Fmoc-Asp(Obzl)-Opfp is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, peptides synthesized using Fmoc-Asp(Obzl)-Opfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, Fmoc-Asp(Obzl)-Opfp is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Asp(Obzl)-Opfp in peptide synthesis involves the protection and deprotection of functional groups to facilitate the formation of peptide bonds. The Fmoc group protects the amino group during coupling reactions and is removed under basic conditions to expose the amino group for further reactions. The benzyl ester protects the carboxyl group and is removed under acidic or hydrogenation conditions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(Obzl)-Opfp but with a tert-butyl ester instead of a benzyl ester.
Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with similar protecting groups.
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester.
Uniqueness
Fmoc-Asp(Obzl)-Opfp is unique due to its specific protecting groups that provide stability during peptide synthesis and can be removed under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .
Properties
IUPAC Name |
4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVPEUNLJRUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F5NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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